molecular formula C16H20N2O4 B13769342 Benzene-1,2-diylbis(morpholin-4-ylmethanone) CAS No. 6425-65-6

Benzene-1,2-diylbis(morpholin-4-ylmethanone)

Cat. No.: B13769342
CAS No.: 6425-65-6
M. Wt: 304.34 g/mol
InChI Key: ALUQMBZPJUOGAM-UHFFFAOYSA-N
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Description

Benzene-1,2-diylbis(morpholin-4-ylmethanone) is a chemical compound with the molecular formula C16H20N2O4 It is characterized by the presence of two morpholine rings attached to a benzene ring via methanone linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2-diylbis(morpholin-4-ylmethanone) typically involves the reaction of 1,2-diaminobenzene with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of Benzene-1,2-diylbis(morpholin-4-ylmethanone) may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Benzene-1,2-diylbis(morpholin-4-ylmethanone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzene-1,2-diylbis(morpholin-4-ylmethanone) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene-1,2-diylbis(morpholin-4-ylmethanone) exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Benzene-1,2-diylbis(ethanone): Similar structure but with ethanone linkages instead of morpholine rings.

    Benzene-1,2-diylbis(piperidin-4-ylmethanone): Contains piperidine rings instead of morpholine rings.

Uniqueness: Benzene-1,2-diylbis(morpholin-4-ylmethanone) is unique due to the presence of morpholine rings, which impart specific chemical and biological properties that are not observed in similar compounds with different ring structures.

Properties

CAS No.

6425-65-6

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

[2-(morpholine-4-carbonyl)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H20N2O4/c19-15(17-5-9-21-10-6-17)13-3-1-2-4-14(13)16(20)18-7-11-22-12-8-18/h1-4H,5-12H2

InChI Key

ALUQMBZPJUOGAM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)N3CCOCC3

Origin of Product

United States

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